Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C16H23ClN2O4. This compound is often used in proteomics research and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring structure.
Introduction of the amino group: An amino group is introduced to the cyclohexane ring.
Benzyloxycarbonyl protection: The amino group is protected using a benzyloxycarbonyl group.
Esterification: The carboxylate group is esterified to form the final product
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protection group.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1r,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate: A similar compound with slight structural differences.
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate: Another related compound with a different ring structure.
Uniqueness
Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in proteomics research and potential therapeutic uses further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C16H23ClN2O4 |
---|---|
Molekulargewicht |
342.82 g/mol |
IUPAC-Name |
methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12;/h2-6,13H,7-11,17H2,1H3,(H,18,20);1H |
InChI-Schlüssel |
ZVLJEHDNRITVFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.